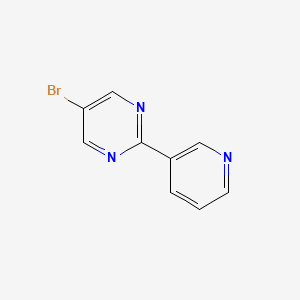

5-Bromo-2-(pyridin-3-YL)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)pyrimidine typically involves the bromination of 2-(pyridin-3-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions . Another method involves the use of bromine in acetic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate, are typically employed.

Major Products

Scientific Research Applications

5-Bromo-2-(pyridin-3-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.

Material Science: It is employed in the development of organic electronic materials due to its ability to form stable conjugated systems.

Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-3-yl)pyrimidine in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar in structure but with the pyridine ring attached at a different position.

5-Bromo-2-(pyridin-4-yl)pyrimidine: Another isomer with the pyridine ring attached at the fourth position.

Uniqueness

5-Bromo-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine and pyridine rings can affect the compound’s ability to interact with biological targets and its overall stability .

Biological Activity

5-Bromo-2-(pyridin-3-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in drug development, particularly focusing on antifungal, anticancer, and antithrombotic properties.

Chemical Structure and Synthesis

The chemical formula of this compound is C8H6BrN3. The compound features a bromine atom attached to a pyrimidine ring, which is further substituted with a pyridine moiety. Various synthetic routes have been explored to produce this compound, often employing palladium-catalyzed reactions such as the Suzuki cross-coupling method.

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. In vitro studies have shown that derivatives synthesized from this compound exhibit potent activity against various fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.

- Inhibition Rates : One derivative exhibited an inhibition rate of 100% against Phomopsis sp., surpassing the standard antifungal agent Pyrimethanil, which had an inhibition rate of 85.1%.

- EC50 Values : The effective concentration (EC50) for one of the compounds was found to be 10.5 μg/ml, indicating strong antifungal potential compared to Pyrimethanil's EC50 of 32.1 μg/ml.

2. Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. These compounds have shown promise in targeting various cancer cell lines.

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating high potency .

3. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic properties. Studies suggest that some derivatives can effectively inhibit clot formation.

- Activity Metrics : One study reported a percentage lysis value of 41.32% against clot formation in human blood, highlighting its potential as an antithrombotic agent .

Table: Summary of Biological Activities

While specific mechanisms for the biological activities of this compound remain largely unexplored, similar compounds have been studied for their interactions with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer therapy . Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects.

Properties

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.